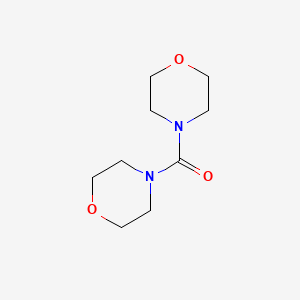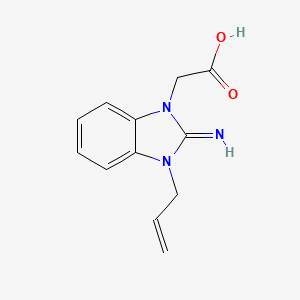
N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . The synthesized compounds are usually characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The structure exhibits intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions between nucleophilic centers on the arylamine and the electrophilic centers on the acyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by spectroscopic methods and single crystal X-ray diffraction .Scientific Research Applications
Rational Design and Synthesis
- A study by Singh et al. (2009) discussed the synthesis of densely functionalized derivatives of this compound. They used a synthetic protocol involving specification and transamidation of ester-functionalized pyrazoles, which allowed for diversifying steps to optimize inhibition of protein kinases (Singh, Tomar, Das, & Singh, 2009).
Antiobesity Activity
- Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides, including compounds related to the query chemical. These showed significant body weight reduction in animal models, attributed to CB1 antagonistic activity (Srivastava et al., 2007).
Cannabinoid-1 Receptor Inverse Agonism
- Yan et al. (2010) discovered a compound structurally similar to the query chemical as a novel cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity. This compound showed promising properties in reducing body weight and food intake in a diet-induced obese rat model (Yan et al., 2010).
Structural Characterization
- Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, including structures similar to the query compound. They used X-ray crystal analysis for structural confirmation (Lv, Ding, & Zhao, 2013).
Structure-Activity Relationships
- Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Cytotoxic Evaluation
- Ahsan et al. (2018) evaluated the cytotoxicity of a series of pyrazole-1-carboxamide analogues against breast cancer cell lines. They found promising cytotoxicity in certain derivatives, suggesting potential in cancer therapy (Ahsan et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSOSXQUPMCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349917 | |
| Record name | ST041103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
5772-84-9 | |
| Record name | ST041103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



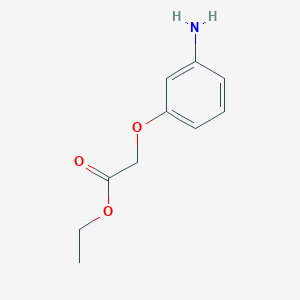
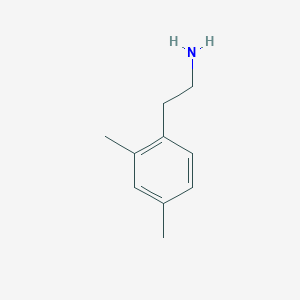

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
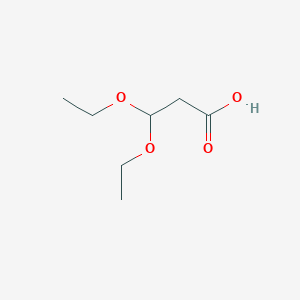
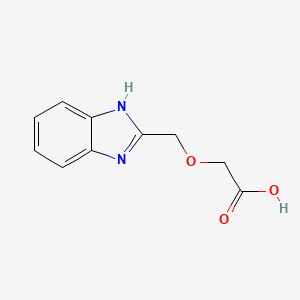
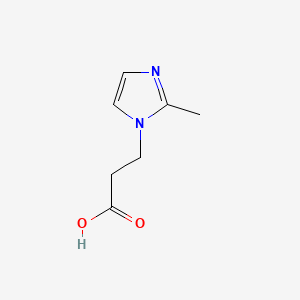
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)
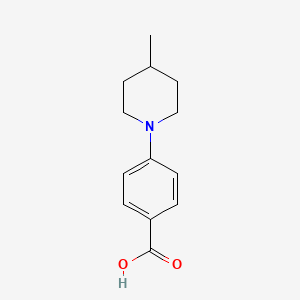
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
